Copperoxalate

Heterogeneous Catalysis Reactive Calcination CO Oxidation

For catalyst developers and electroplating engineers: inconsistent copper salt precursors lead to variable oxide morphology and bath performance. Copper(II) oxalate solves this with predictable thermal decomposition at ~300°C. - Yields CuO with specific surface area exceeding 70 m²/g (oxalate route, 275°C decomposition) - Provides controlled CO oxidation activity (130-160°C operational window) balancing cost vs. peak performance - Enables cyanide-free electroplating: +200 mV corrosion potential shift vs. CuSO₄ baths

Molecular Formula C2CuO4
Molecular Weight 151.56 g/mol
CAS No. 814-91-5
Cat. No. B3427361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopperoxalate
CAS814-91-5
Molecular FormulaC2CuO4
Molecular Weight151.56 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].[Cu+2]
InChIInChI=1S/C2H2O4.Cu/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
InChIKeyQYCVHILLJSYYBD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility: 0.00253 g/100 ml water @ 25 °C /Hemihydrate/
Sol in ammonium hydroxide, insol in acetone, acid;  Molecular wt 160.57;  blue whitish crystals /Hemihydrate/
Practically insol in water, alc, ether, acetic acid;  sol in ammonium hydroxide

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Oxalate: Physicochemical & Functional Profile


Copper oxalate (cupric oxalate, CuC₂O₄) is an inorganic copper salt of oxalic acid, typically supplied as a hemihydrate (CuC₂O₄·0.5H₂O) appearing as a bluish-white or light blue-green odorless powder [1]. It is practically insoluble in water, ethanol, ether, and acetic acid but soluble in ammonium hydroxide and hot concentrated sulfuric acid [1]. The anhydrous compound undergoes thermal decomposition at approximately 300–310°C to yield copper oxide with the release of CO and CO₂, a behavior that underpins its utility as a precursor for catalytic and ceramic materials [2]. Its solubility product constant (pKsp) has been determined as 9.35 at ambient temperature, and precise temperature-dependent solubility measurements between 20–45°C have established the thermodynamic functions of its formation [3].

Precursor for high-surface-area CuO synthesis
Catalyst precursor with intermediate CO oxidation activity
Electroplating bath component for corrosion-resistant deposits
Pyrolysis route to elemental Cu nanoparticles under N₂

Why Copper(II) Oxalate Is Not Interchangeable


While copper oxalate shares the same active metal center as copper acetate, nitrate, sulfate, or formate, direct substitution in catalytic, electrochemical, or thermal precursor applications is technically unsound. The oxalate anion functions not merely as a counterion but as a critical structural and reactive component: it chelates Cu²⁺ ions to form polymeric CuC₂O₄Cu ribbons that influence hydration behavior and thermal decomposition pathways, producing nano‑structured copper oxides with morphology and specific surface area distinct from those derived from nitrate or sulfate precursors [1][2]. Moreover, the thermal decomposition of copper oxalate proceeds via a single‑step, low‑temperature (275–400°C) solid‑state reaction without generating corrosive off‑gases such as NOₓ (from nitrates) or SOₓ (from sulfates), simplifying reactor engineering and downstream purification requirements [1][3]. Procurement decisions that treat copper salts as fungible risk introducing uncontrolled morphological variability, contaminant carry‑over, and altered reactivity profiles that deviate from validated process parameters.

Catalytic activity ranking depends on copper salt precursor; acetate ≠ hydroxide ≠ oxalate ≠ nitrate in CO oxidation.
Derived CuO nanostructure morphology and electrochemical performance vary with oxalate vs. other dicarboxylate precursors.
Electroplating bath corrosion potential shifts significantly with copper source; oxalate differs from sulfate baths.

Copper(II) Oxalate: Key Differentiation Evidence


High-Surface-Area CuO via Oxalate Precursor

In a systematic study of Cu‑salt precursors subjected to identical reactive calcination (RC) conditions, copper oxalate‑derived catalysts exhibited intermediate activity for CO oxidation, positioned between hydroxide and nitrate‑derived catalysts. Under reactive calcination at 160°C with 4.5% CO–air feed, the catalyst activity order was acetate > hydroxide > oxalate > ammoniacal oxalate > nitrate across the 130–160°C temperature window [1]. The same activity ranking was preserved under traditional calcination routes but shifted to a higher temperature regime (175–280°C) [1]. This ranking is critical for process engineers seeking a balance between precursor cost, ease of handling, and catalytic activity, as nitrate precursors generate NOₓ off‑gases while acetate and hydroxide precursors may present storage stability concerns [2].

Surface Area
Head-to-head
Target: >70 m²/g
vs
Comparator: typical CuO (lower)
Supports high-surface-area CuO synthesis
Derived via oxalate precipitation, 275°C decomposition
Heterogeneous Catalysis Reactive Calcination CO Oxidation

CO Oxidation Activity: Oxalate vs. Nitrate Precursor

Microwave‑assisted synthesized CuC₂O₄·xH₂O anodes demonstrate substantially higher lithium storage capacity relative to other transition metal oxalate‑based materials. Quasi‑spherical aggregates of CuC₂O₄·0.14H₂O deliver an initial discharge capacity of 1436 mAh g⁻¹ and retain 1260.4 mAh g⁻¹ after 100 cycles at 200 mA g⁻¹ [1]. Quasi‑cotton aggregates of CuC₂O₄·0.49H₂O exhibit an initial discharge capacity of 1689 mAh g⁻¹ and residual capacity of 1181.1 mAh g⁻¹ under identical conditions [1]. These values are significantly higher than those reported for comparable transition metal oxalate anodes without microwave‑assisted synthesis [1]. For context, conventional graphite anodes typically deliver ~372 mAh g⁻¹ theoretical capacity, and CuO@graphite composites have achieved ~347.8 mAh g⁻¹ [2].

CO Oxidation
Head-to-head
Oxalate: 130–160 °C
vs
Nitrate: 175–280 °C (traditional)
Supports intermediate-activity catalyst selection
Reactive calcination, 4.5% CO in air
Lithium-Ion Batteries Anode Materials Electrochemical Energy Storage

Thermal Decomposition to Elemental Copper

Copper oxalate undergoes a clean thermal decomposition to CuO at temperatures between 275–400°C without producing corrosive gaseous byproducts. When four different copper salts (nitrate, sulfate, chloride, and acetate) were precipitated with sodium oxalate and subsequently decomposed at 275°C, the resulting copper oxalate‑derived CuO powders consistently exhibited high specific surface areas exceeding 70 m² g⁻¹ [1]. In contrast, copper nitrate decomposition releases NOₓ gases requiring scrubbing infrastructure, while copper sulfate decomposition generates SOₓ emissions and may leave sulfate residues that act as catalyst poisons [2]. Copper oxalate nano‑disks synthesized under optimized precipitation conditions yield an average thickness of 60 nm and, upon calcination at 350°C in static air, produce CuO nanoparticles with average diameters of approximately 55 nm and spherical morphology [3].

Pyrolysis Products
Class-level
N₂ → elemental Cu nanoparticles; Air → CuO particles
Supports atmosphere-controlled Cu nanoparticle route
Cu(NH₃)₂C₂O₄ complex; no external reductant
Thermal Decomposition CuO Nanoparticle Synthesis Oxalate Precipitation Route

Supercapacitor Performance: Oxalate- vs. Adipate-Derived CuO

Unlike most common copper salts that are freely water‑soluble (copper sulfate: ~320 g L⁻¹ at 20°C; copper nitrate: highly soluble; copper acetate: ~72 g L⁻¹), copper oxalate is practically insoluble in water (pKsp = 9.35, solubility product ≈ 4.43×10⁻¹⁰) but readily dissolves in ammonium hydroxide solutions [1]. This dual solubility profile—insoluble in water yet soluble in ammoniacal media—enables selective precipitation and controlled deposition strategies that are inaccessible with fully water‑soluble copper salts. For catalyst impregnation on porous supports, copper oxalate can be deposited as an insoluble precipitate from ammoniacal solution upon ammonia evaporation, yielding highly dispersed copper species without the capillary migration artifacts that plague water‑soluble nitrate or sulfate precursors during drying [2]. The temperature dependence of the solubility product has been precisely characterized between 20–45°C, enabling thermodynamically rigorous process design [3].

Supercapacitor
Head-to-head
Oxalate: 10.4 F/g, 1.59 Wh kg⁻¹
vs
Adipate: 46.6 F/g, 0.36 Wh kg⁻¹
Supports energy-density vs. capacitance trade-off evaluation
GCD at 1 A/g
Solubility Engineering Wet Chemistry Synthesis Catalyst Impregnation

Electroplating Bath Optimization with Copper Oxalate

Copper oxalate precipitation under statistically optimized conditions yields nano‑disks with average thickness of 60 nm, which upon calcination at 350°C in air produce CuO nanoparticles with average diameters of approximately 55 nm and spherical morphology [1]. The oxalate route preserves morphological features from precursor to oxide product; as demonstrated by TEM and SEM analysis, the morphological characteristics of copper oxalate precursors directly influence the corresponding oxide morphology, with glycerol/water solvent ratio and oxalate source type (H₂C₂O₄·2H₂O versus (NH₄)₂C₂O₄·H₂O) providing additional control handles [2]. In contrast, direct precipitation of CuO from copper salt solutions with base often yields irregular aggregates with poor size uniformity [3]. Furthermore, reagent concentration during copper oxalate precipitation critically affects final CuO morphology: low concentrations (0.02 M) produce cushion‑shaped particles, while high concentrations (0.10 M) yield spheres with reduced specific surface areas (<20 m² g⁻¹) [4].

Electroplating
Cross-study
Oxalate: 45 g/L, +200 mV shift
vs
CuSO₄ bath: baseline
Supports corrosion resistance study in plating
Diethanolamine bath, pH 9.0, 24°C
Nanoparticle Synthesis Morphological Control Precursor Engineering

Nanostructure Morphology Control via Copper Oxalate

Among transition metal oxalates, copper oxalate exhibits a structurally distinct hydration behavior. While most divalent metal oxalates (M = Mn, Fe, Co, Ni, Zn) form dihydrates (MC₂O₄·2H₂O) with octahedral coordination defined by two chelating oxalate ions and two water molecules, copper oxalate presents various hydrated forms containing 'zeolitic water' that does not perturb structural integrity upon loss [1]. The Cu²⁺ octahedral coordination is instead maintained by two chelating oxalate ions from CuC₂O₄Cu ribbons and two oxygen atoms from oxalate groups belonging to adjacent ribbons [1]. As a hemihydrate (CuC₂O₄·0.5H₂O), water of crystallization is lost at approximately 200°C, a temperature well below the decomposition onset [2]. This zeolitic water behavior contrasts with the stoichiometric, strongly coordinated water in copper sulfate pentahydrate or copper nitrate trihydrate, where dehydration often induces structural collapse or hydrolysis prior to oxide formation [3].

Morphology
Class-level
60 nm
Supports morphology-controlled nanostructure synthesis
Nano-disks via controlled precipitation; nanospheres solvothermal
Crystal Engineering Hydration Chemistry Thermal Analysis

Copper(II) Oxalate: Application Scenarios


High-Surface-Area CuO for Catalysis and Gas Sensing

Copper oxalate hydrate (CuC₂O₄·xH₂O) synthesized via microwave‑assisted hydrothermal or solvothermal methods at 120°C yields anode materials with initial discharge capacities of 1436–1689 mAh g⁻¹ and residual capacities exceeding 1180 mAh g⁻¹ after 100 cycles at 200 mA g⁻¹ [1]. These performance metrics are significantly higher than those of other transition metal oxalate‑based anodes and represent a 3–4× capacity improvement over conventional graphite anodes [1]. Procurement of high‑purity copper oxalate with controlled hydration state (x ≈ 0.14–0.49) is critical for reproducible electrochemical performance, as the quasi‑spherical versus quasi‑cotton aggregate morphology dictates the capacity‑retention trade‑off [1].

CO Oxidation Catalyst: Balanced Activity and Cost

Copper oxalate serves as an ideal precursor for synthesizing CuO nanoparticles with tunable size and morphology via the oxalate precipitation route followed by thermal decomposition. Under Taguchi‑optimized precipitation conditions, CuC₂O₄ nano‑disks with average thickness of 60 nm are obtained, which upon calcination at 350°C in static air yield CuO nanoparticles with average diameter of approximately 55 nm and spherical morphology [2]. The glycerol/water solvent ratio and oxalate source type (H₂C₂O₄·2H₂O vs. (NH₄)₂C₂O₄·H₂O) provide additional morphological control [3]. Reagent concentration during precipitation further modulates final particle architecture: 0.02 M yields cushion‑shaped particles with high surface area (>70 m² g⁻¹), while 0.10 M yields spheres with lower surface area (<20 m² g⁻¹) [4].

Electroplating Baths with Enhanced Corrosion Resistance

Copper oxalate can be thermally decomposed on nonporous supports in the absence of oxygen to produce metallic copper catalysts. This methodology yields catalysts with controllable copper loading and specific surface area, with the degree of propanol‑2 conversion and the acetone/propylene product ratio tunable via copper content, decomposition temperature, and atmospheric conditions [5]. The clean decomposition pathway (CuC₂O₄ → Cu + 2CO₂ in inert atmosphere, or → CuO + CO + CO₂ in air) avoids the introduction of sulfur, nitrogen, or halide contaminants that would poison catalytic sites—a distinct advantage over copper sulfate or copper chloride precursors [3][5].

Elemental Copper Nanoparticles via Pyrolysis

The unique solubility profile of copper oxalate—practically insoluble in water (pKsp = 9.35) but readily soluble in ammonium hydroxide—enables aqueous‑based impregnation strategies for catalyst and composite material fabrication [6]. Copper oxalate can be dissolved in ammoniacal solution, impregnated into porous substrates, and precipitated in situ as an insoluble solid upon ammonia evaporation, yielding highly dispersed copper species without organic solvents [5]. This approach is inaccessible using fully water‑soluble copper salts such as copper sulfate or copper nitrate, which redistribute during drying via capillary migration and result in inhomogeneous metal distribution [5]. The temperature‑dependent solubility product has been characterized between 20–45°C, enabling thermodynamically controlled precipitation protocols [7].

Application
Selection Property
Validation Focus
High-surface-area CuO synthesis
Precursor surface area control
Porosity and active site availability
CO oxidation catalyst research
Catalytic activity ranking
Activity-temperature profile and precursor cost
Corrosion-resistant electroplating
Deposit corrosion resistance
Corrosion potential and deposit integrity
Elemental Cu nanoparticle synthesis
Pyrolysis product selectivity
Particle size and reductant-free route

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